

Application Note: Pentan-2-amine Hydrochloride in Chiral Agrochemical Development

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Compound of Interest

Compound Name: *Pentan-2-amine hydrochloride*

CAS No.: 76716-21-7

Cat. No.: B3283456

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Executive Summary & Technical Significance

Pentan-2-amine hydrochloride (CAS: 63493-28-7 for racemate; specific enantiomers vary) is a critical chiral aliphatic amine intermediate. In modern agrochemistry, its significance lies in two primary domains:

- **Chiral Building Block for SDHIs:** It serves as a structural analogue and precursor for the lipophilic amine moiety found in Succinate Dehydrogenase Inhibitor (SDHI) fungicides (e.g., the 1,3-dimethylbutyl group in Penflufen and Penthiopyrad). Synthesizing the n-pentyl analogue (pentan-2-yl) allows researchers to probe steric tolerance within the ubiquinone-binding pocket (Q-site) of fungal Complex II.
- **Chiral Resolving Agent:** The optically pure amine is utilized to resolve chiral acidic intermediates via diastereomeric salt formation, a classical yet robust method in process chemistry.

This guide provides high-fidelity protocols for the biocatalytic synthesis of the enantiopure amine (Green Chemistry route) and its subsequent amide coupling to generate SDHI scaffolds.

Chemical Profile & Handling

Property	Data	Notes
IUPAC Name	Pentan-2-amine hydrochloride	Also known as 1-methylbutylamine HCl
Molecular Formula	C ₅ H ₁₃ N ^{[1][2][3][4][5]} · HCl	
Molecular Weight	123.62 g/mol	Free base: 87.16 g/mol
Physical State	White to off-white crystalline solid	Hygroscopic; store in desiccator
Solubility	High: Water, Methanol, Ethanol Low: Hexane, Toluene, DCM	Use polar protic solvents for dissolution
Chirality	(R)- and (S)- enantiomers	(S)-enantiomer often correlates with higher bioactivity in specific SDHI subclasses
Handling	Warning: Irritant. ^{[3][5][6]}	The free base is volatile and flammable. The HCl salt is stable but hygroscopic.

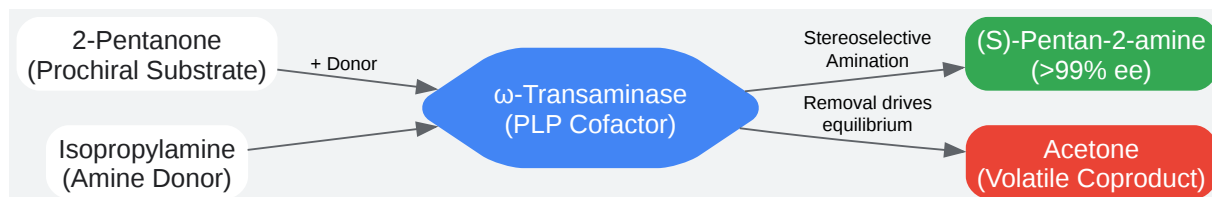
Storage Protocol: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The salt form prevents oxidation and volatilization common to the free amine.

Application I: Enantioselective Synthesis via Biocatalysis

Traditional chemical synthesis of chiral amines often requires expensive transition metal catalysts (e.g., Ir, Rh) or inefficient chiral resolution. The modern industry standard is shifting toward Biocatalytic Transamination, which offers higher Enantiomeric Excess (ee >99%) and mild conditions.

Mechanism of Action

The reaction utilizes an ω -Transaminase (ω -TA) to transfer an amino group from an achiral donor (isopropylamine) to the prochiral ketone (2-pentanone), yielding the optically pure amine.



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Figure 1: Biocatalytic cascade for the asymmetric synthesis of (S)-Pentan-2-amine. The removal of acetone (byproduct) shifts the equilibrium toward product formation.

Experimental Protocol: Enzymatic Synthesis

Objective: Synthesis of (S)-Pentan-2-amine (10 mmol scale).

Reagents:

- Substrate: 2-Pentanone (860 mg, 10 mmol)
- Amine Donor: Isopropylamine (1.0 M in buffer)
- Catalyst: Commercial ω -Transaminase (e.g., Codexis ATA-113 or Vibio variants specific for (S)-selectivity)
- Cofactor: Pyridoxal-5'-phosphate (PLP) (1 mM)
- Buffer: Potassium Phosphate (100 mM, pH 7.5)

Procedure:

- Buffer Preparation: Dissolve PLP (10 mg) in 50 mL of Potassium Phosphate buffer (pH 7.5).
- Substrate Addition: Add Isopropylamine (1.5 eq) to the buffer. Adjust pH back to 7.5 if necessary (amines are basic).

- Enzyme Loading: Add 50 mg of lyophilized ω -Transaminase powder.
- Reaction Initiation: Add 2-Pentanone (860 mg).
- Incubation: Shake at 30°C / 150 rpm for 24 hours. Note: Open systems or nitrogen sweep can help remove acetone byproduct to drive conversion.
- Quenching: Acidify to pH 2.0 with 6M HCl to stop the reaction and protonate the amine (forming the salt).
- Workup:
 - Wash the acidic aqueous phase with Ethyl Acetate (3 x 20 mL) to remove unreacted ketone.
 - Basify the aqueous phase to pH 12 with 10M NaOH.
 - Extract the free amine into MTBE (Methyl tert-butyl ether) (3 x 30 mL).
- Salt Formation: Bubble dry HCl gas into the MTBE layer or add 4M HCl in Dioxane. The **Pentan-2-amine hydrochloride** precipitate is filtered and dried.

Validation:

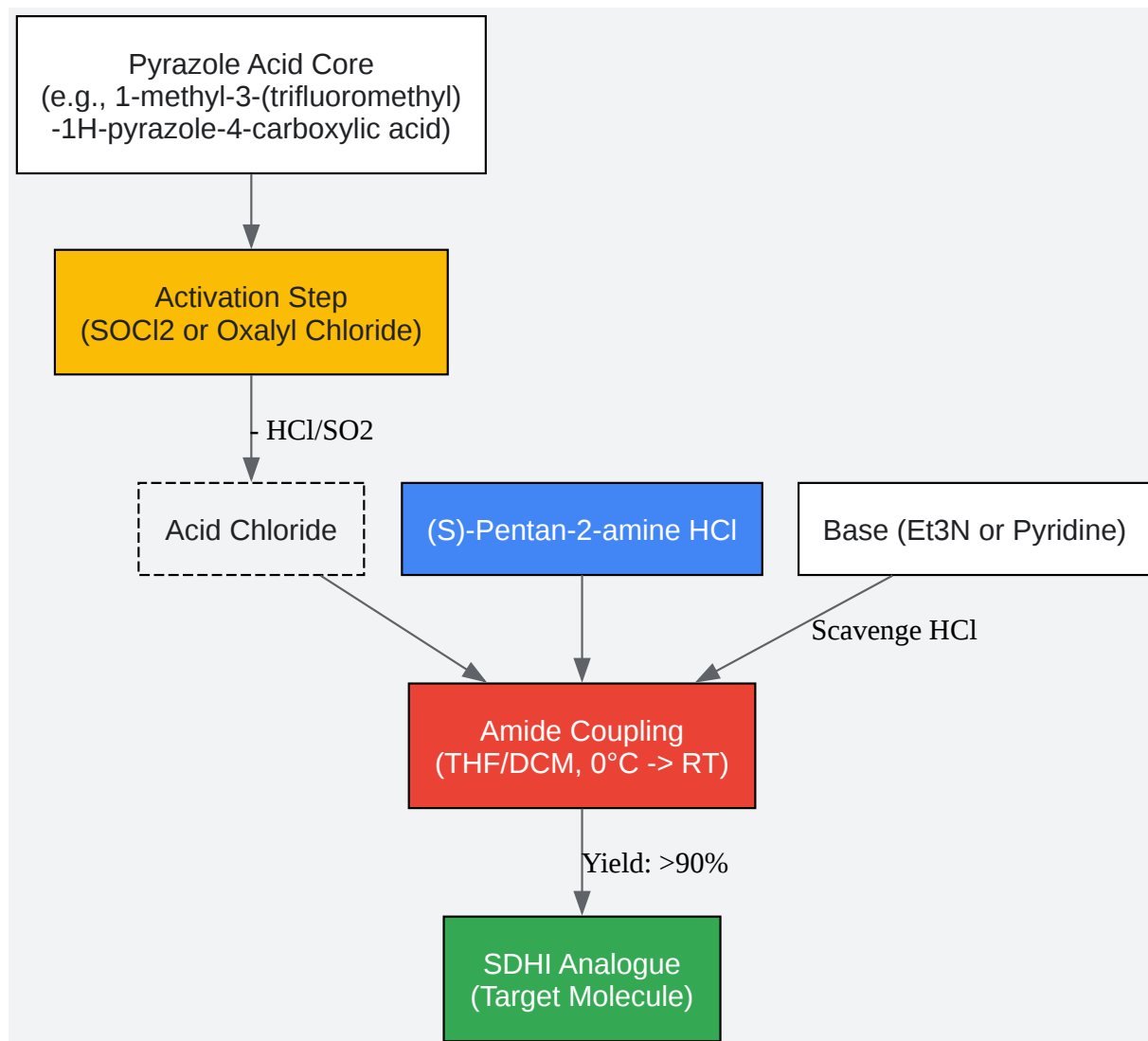
- Yield: Expect 85–90%.
- Chiral HPLC: Column: Chiralcel OD-H; Mobile Phase: Hexane/IPA/DEA (90:10:0.1).
- Target: >99% ee.

Application II: Synthesis of SDHI Fungicide Analogues

Pentan-2-amine is used to synthesize analogues of pyrazole-carboxamide fungicides. The coupling of the chiral amine with a pyrazole acid core is the critical step determining the efficacy of the final agrochemical.

Reaction Workflow: Amide Coupling

The reaction typically employs an acid chloride generation in situ or a coupling reagent (HATU/T3P) to ensure high yield without racemization.



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Figure 2: Synthetic pathway for coupling Pentan-2-amine HCl with a Pyrazole acid core to form an SDHI fungicide analogue.

Experimental Protocol: Amide Coupling

Objective: Synthesis of N-(pentan-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide.

Reagents:

- Acid: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
- Amine: (S)-**Pentan-2-amine hydrochloride** (1.1 eq)
- Activator: Oxalyl Chloride (1.2 eq) + DMF (cat.) OR T3P (Propylphosphonic anhydride) (1.5 eq).
- Base: Triethylamine (3.0 eq) (Extra eq required to neutralize HCl salt).
- Solvent: Dichloromethane (DCM) (anhydrous).

Procedure (Acid Chloride Method):

- Activation: Dissolve the Pyrazole Acid in dry DCM under Argon. Add catalytic DMF (2 drops).
- Add Oxalyl Chloride dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.
- Concentrate in vacuo to remove excess oxalyl chloride; redissolve the crude acid chloride in dry DCM.
- Coupling: In a separate flask, suspend (S)-**Pentan-2-amine hydrochloride** in dry DCM. Add Triethylamine (3.0 eq) and stir for 15 min to liberate the free base.
- Add the acid chloride solution dropwise to the amine solution at 0°C.
- Reaction: Warm to Room Temperature and stir for 4 hours. Monitor by TLC or LC-MS.
- Workup: Quench with water. Wash organic layer with 1M HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.
- Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point:

- Temperature: Maintain 0°C during addition to prevent side reactions.
- Base Stoichiometry: Must be sufficient to neutralize the HCl from the amine salt and the HCl generated during coupling.

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